5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one
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Overview
Description
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one is a chemical compound that features a quinoline moiety substituted with a methoxy group at the 6-position and an amino group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with 6-methoxyquinolin-8-amine, which can be prepared from 4-methoxy-2-nitroaniline and glycerol through a Skraup reaction, followed by reduction with SnCl2 to yield 6-methoxyquinolin-8-amine.
Formation of the Intermediate: The 6-methoxyquinolin-8-amine is then reacted with chloroacetyl chloride to form an amide intermediate.
Substitution Reaction: The terminal chloro group of the amide intermediate is substituted with an azide group using sodium azide in DMF as the solvent.
Staudinger Reaction: The azide group is converted to an amine using triphenylphosphine in a Staudinger reaction.
Final Coupling: The resulting amine is then coupled with pentan-2-one to form the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the ketone group.
Substitution: The amino group at the 8-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring or the ketone group.
Scientific Research Applications
5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimalarial activity, particularly against Plasmodium falciparum.
Biological Research: It is used in the development of new antiplasmodial agents and other therapeutic compounds.
Materials Science: The quinoline moiety makes it a candidate for the synthesis of fluorescent sensors and other materials with unique optical properties.
Mechanism of Action
The mechanism of action of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound is believed to interfere with the heme detoxification pathway in Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinolin-8-amine: A precursor in the synthesis of 5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one.
8-Quinolinamines: These compounds share a similar quinoline core and have been studied for their broad-spectrum anti-infective properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups at the 6- and 8-positions, respectively, contribute to its potential as an antimalarial agent and its utility in materials science.
Properties
CAS No. |
88714-71-0 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
5-[(6-methoxyquinolin-8-yl)amino]pentan-2-one |
InChI |
InChI=1S/C15H18N2O2/c1-11(18)5-3-7-16-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-10,16H,3,5,7H2,1-2H3 |
InChI Key |
PZJQAEQJRHGSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
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